3-(2-chloro-4-fluorophenyl)-1,2-oxazol-5-amine
Description
Properties
CAS No. |
1021245-87-3 |
|---|---|
Molecular Formula |
C9H6ClFN2O |
Molecular Weight |
212.61 g/mol |
IUPAC Name |
3-(2-chloro-4-fluorophenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C9H6ClFN2O/c10-7-3-5(11)1-2-6(7)8-4-9(12)14-13-8/h1-4H,12H2 |
InChI Key |
CBTACQKUWICLPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C2=NOC(=C2)N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Optimization
In a representative procedure, 2-chloro-4-fluorophenylglyoxylonitrile (1.0 equiv) and hydroxylamine hydrochloride (1.2 equiv) are refluxed in ethanol/water (3:1) at 80°C for 6–8 hours. The reaction is monitored via TLC, and the crude product is purified by recrystallization from ethanol to yield the target compound in 72–78%. Catalytic additives such as InCl₃ (10–20 mol%) enhance reaction rates, reducing completion time to 3 hours with yields up to 85%.
Table 1: Cyclocondensation Parameters and Outcomes
| Substrate | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 2-Chloro-4-fluorophenylglyoxylonitrile | None | EtOH/H₂O | 80 | 8 | 72 |
| 2-Chloro-4-fluorophenylglyoxylonitrile | InCl₃ (20 mol%) | EtOH/H₂O | 80 | 3 | 85 |
Multi-Component Reactions (MCRs) Under Ultrasound Irradiation
Recent advances utilize ultrasound-assisted MCRs to streamline synthesis. A four-component system involving 2-chloro-4-fluorobenzaldehyde, malononitrile, hydroxylamine, and ethyl acetoacetate in 50% EtOH catalyzed by InCl₃ achieves cyclization within 20 minutes at 40°C.
Mechanistic Pathway
-
Knoevenagel Condensation : 2-Chloro-4-fluorobenzaldehyde and malononitrile form an α,β-unsaturated nitrile.
-
Nucleophilic Attack : Hydroxylamine adds to the nitrile, generating an imine intermediate.
-
Cyclization : Ethyl acetoacetate participates in a [3+2] cycloaddition to form the oxazole ring.
Ultrasound irradiation (25 kHz, 250 W) accelerates mass transfer, achieving 90–95% yields compared to 70–75% under conventional heating.
Table 2: Ultrasound vs. Conventional Heating
| Method | Catalyst | Time | Yield (%) |
|---|---|---|---|
| Ultrasound | InCl₃ | 20 min | 95 |
| Conventional Heating | InCl₃ | 2 h | 75 |
Palladium-Catalyzed Cross-Coupling for Aryl Substitution
For late-stage functionalization, Suzuki-Miyaura coupling introduces the 2-chloro-4-fluorophenyl group to preformed oxazole intermediates. A protocol using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1) at 100°C couples 5-amino-1,2-oxazol-3-yl triflate with 2-chloro-4-fluorophenylboronic acid, yielding 82–88% product.
Key Considerations
-
Protecting Groups : The 5-amino group requires protection (e.g., as a tert-butoxycarbonyl [Boc] derivative) to prevent side reactions.
-
Ligand Effects : Bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) improve catalytic efficiency, reducing Pd loading to 2 mol%.
Solid-Phase Synthesis for High-Throughput Production
Solid-supported strategies enable scalable synthesis. Wang resin-bound hydroxylamine reacts with 2-chloro-4-fluorophenyl isocyanate to form a urea intermediate, which undergoes cyclization with bromoacetonitrile in DMF at 60°C. Cleavage with TFA/CH₂Cl₂ (1:1) liberates the oxazole-5-amine in 65–70% purity (≥95% after HPLC).
Green Chemistry Approaches
Water-mediated reactions and biodegradable solvents align with sustainable practices. A recent method employs β-cyclodextrin as a supramolecular catalyst in aqueous medium, achieving 80% yield at 50°C via host-guest complexation of reactants .
Chemical Reactions Analysis
Types of Reactions
3-(2-chloro-4-fluorophenyl)-1,2-oxazol-5-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The oxazole ring can be subjected to oxidation and reduction reactions under appropriate conditions.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives of the original compound, while oxidation and reduction reactions can modify the oxazole ring to produce different functionalized oxazoles .
Scientific Research Applications
3-(2-chloro-4-fluorophenyl)-1,2-oxazol-5-amine has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Biological Studies: It is used as a tool compound in biological studies to understand the interactions of oxazole derivatives with biological targets.
Mechanism of Action
The mechanism of action of 3-(2-chloro-4-fluorophenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and fluoro substituents enhance its binding affinity to these targets, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares 3-(2-chloro-4-fluorophenyl)-1,2-oxazol-5-amine with structurally related compounds, highlighting differences in substituents, molecular weight, and biological activity:
Key Observations
Impact of Heterocyclic Core: Oxazole vs. Oxadiazole: The replacement of the oxazole core with an oxadiazole (as in MA2) significantly enhances CB2 receptor affinity (EC₅₀ = 10 nM). Oxadiazoles are known for their metabolic stability and hydrogen-bonding capacity, which may improve target engagement. Triazole Derivatives: Compounds like 2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide () introduce sulfur-containing substituents, which may alter pharmacokinetics but lack reported CB2 activity.
Halogen Substitution Effects: Positional Isomerism: The 2-chloro-4-fluoro substitution in the target compound contrasts with the 3-chloro-4-fluoro isomer (). Fluorine vs. Chlorine: Fluorine’s electronegativity and small atomic radius enhance lipophilicity and bioavailability compared to chlorine. The 2,4-difluorophenyl analogue () has lower molecular weight and may exhibit reduced metabolic stability.
Functional Group Modifications :
- Ethoxy and Methoxy Groups : The ethoxyphenyl derivative () introduces an electron-donating group, improving solubility but possibly reducing receptor affinity compared to halogenated analogues.
- Aliphatic Substituents : The difluoroethyl group in reduces aromaticity, which may decrease π-π stacking interactions critical for target binding.
Biological Activity
3-(2-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
The compound has notable structural features that contribute to its biological activity. It belongs to the oxazole family, which has been associated with various pharmacological effects, including anticancer and antimicrobial properties. The presence of a chloro and a fluorine substituent on the phenyl ring enhances its lipophilicity, potentially improving its bioavailability.
Anticancer Activity
Research indicates that derivatives of oxazole compounds exhibit significant anticancer activity. For instance, a study demonstrated that oxazole derivatives can inhibit tumor growth across various cancer cell lines. In vitro assays showed that this compound exhibited cytotoxic effects against human colon adenocarcinoma (HT-29) and other cancer cell lines with IC50 values in the micromolar range .
| Cell Line | IC50 (µM) |
|---|---|
| HT-29 | 12.5 |
| HeLa | 15.0 |
| CaCo-2 | 10.3 |
| H9c2 | 18.7 |
Antimicrobial Activity
The compound also shows promising antimicrobial properties. Studies have reported moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains are as follows:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 22.9 |
| Escherichia coli | 23.15 |
| Pseudomonas aeruginosa | 137.43 |
| Bacillus subtilis | 4.69 |
Additionally, antifungal activity was observed against Candida albicans with MIC values ranging from 16.69 to 78.23 µM .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Studies suggest that oxazole derivatives can trigger apoptotic pathways in cancer cells.
- Antimicrobial Mechanisms : The compound likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial growth.
Case Studies
Several studies have highlighted the efficacy of oxazole derivatives in preclinical models:
- Study on Anticancer Efficacy : A recent investigation evaluated the anticancer potential of various oxazole derivatives, including our compound of interest, demonstrating significant tumor growth inhibition in xenograft models .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of synthesized oxazole derivatives against resistant bacterial strains, showing that modifications to the oxazole ring could enhance activity against specific pathogens .
Q & A
Q. What are the optimal synthetic routes for 3-(2-chloro-4-fluorophenyl)-1,2-oxazol-5-amine, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclocondensation of precursors such as chlorofluoro-substituted benzoyl chlorides with hydroxylamine derivatives. Key steps include:
- Cyclization : Using anhydrous solvents (e.g., ethanol or THF) under reflux to form the oxazole ring .
- Purification : Column chromatography with silica gel or recrystallization to isolate the product. Yield optimization requires precise temperature control (e.g., 60–80°C) and stoichiometric ratios of reactants .
- Troubleshooting : Impurities may arise from incomplete cyclization; monitoring via TLC (Rf ≈ 0.3–0.5 in ethyl acetate/hexane) is critical .
Q. How can spectroscopic and crystallographic methods confirm the structure of this compound?
- NMR : H NMR shows characteristic peaks for the aromatic protons (δ 7.2–8.1 ppm), oxazole NH (δ 5.5–6.0 ppm), and fluorine coupling patterns .
- X-ray Crystallography : SHELXL (via SHELX suite) refines crystal structures, resolving bond lengths (e.g., C–N: 1.34 Å, C–O: 1.23 Å) and dihedral angles between the oxazole and phenyl rings .
- Mass Spectrometry : ESI-MS confirms molecular weight (212.61 g/mol) with [M+H] at m/z 213.1 .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Antimicrobial Testing : Broth microdilution assays (MIC determination) against S. aureus and E. coli .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values. Oxazole derivatives often inhibit tubulin polymerization or HSP90 .
- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases, leveraging the compound’s halogen-substituted aromatic system for binding .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve contradictions in reported yields or purity?
- Controlled Experiments : Vary solvent polarity (DMF vs. THF), catalyst (e.g., p-TsOH), and reaction time to identify optimal conditions .
- Isomer Analysis : HPLC with a C18 column (acetonitrile/water gradient) distinguishes regioisomers or byproducts. Adjust pH to enhance separation .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict thermodynamic stability of intermediates, guiding synthetic pathway selection .
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
- Solvent Screening : Use mixed solvents (e.g., DCM/hexane) to induce slow crystallization.
- Cryo-Cooling : Flash-freezing crystals at 100 K with liquid N improves diffraction quality .
- Twinned Data Refinement : SHELXL’s TWIN command handles twinning, common in small-molecule crystals with asymmetric units .
Q. How does the electronic nature of the chloro-fluorophenyl substituent influence reactivity in cross-coupling reactions?
- Hammett Analysis : The electron-withdrawing Cl and F groups activate the oxazole ring toward nucleophilic substitution (σ ≈ 0.23 for Cl, 0.06 for F) .
- Suzuki-Miyaura Coupling : Pd(PPh) catalyzes coupling with aryl boronic acids at the C4 position of oxazole, requiring anhydrous conditions .
Q. What computational tools predict binding affinity of this compound with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., tubulin PDB: 1SA0). Halogen bonds (C–F⋯O/N) enhance binding .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
Q. How can structure-activity relationship (SAR) studies guide derivative design for enhanced potency?
- Modular Substitutions : Replace Cl/F with electron-donating groups (e.g., –OCH) to alter pharmacokinetics .
- Bioisosteres : Replace oxazole with 1,2,4-oxadiazole to improve metabolic stability .
- Pharmacophore Mapping : Highlight critical regions (e.g., NH for H-bonding, aromatic rings for π-stacking) using MOE .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities across studies?
- Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays to minimize variability .
- Purity Validation : Use HPLC (>95% purity) and elemental analysis (C, H, N within ±0.4% of theoretical) .
- Meta-Analysis : Compare IC values across cell lines, adjusting for differences in assay conditions (e.g., serum concentration, incubation time) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
